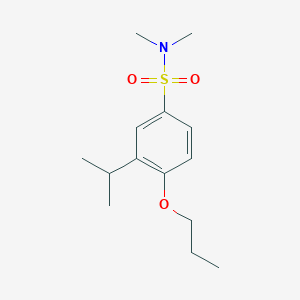

N,N-Dimethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide

Description

Properties

Molecular Formula |

C14H23NO3S |

|---|---|

Molecular Weight |

285.40 g/mol |

IUPAC Name |

N,N-dimethyl-3-propan-2-yl-4-propoxybenzenesulfonamide |

InChI |

InChI=1S/C14H23NO3S/c1-6-9-18-14-8-7-12(10-13(14)11(2)3)19(16,17)15(4)5/h7-8,10-11H,6,9H2,1-5H3 |

InChI Key |

OTPUTKLDJAEORC-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a sulfonylation approach where a suitably substituted benzene sulfonyl chloride reacts with a dimethylamine derivative. The key steps include:

Formation of the sulfonyl chloride intermediate : Starting from 3-(propan-2-yl)-4-propoxybenzene-1-sulfonic acid or its derivatives, conversion to the corresponding sulfonyl chloride is achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Nucleophilic substitution with N,N-dimethylamine : The sulfonyl chloride intermediate is then reacted with N,N-dimethylamine, often in the presence of a base such as triethylamine, to form the sulfonamide linkage.

Reaction conditions : These reactions are typically conducted under inert atmosphere (nitrogen or argon) to prevent moisture interference, at temperatures ranging from 0 °C to room temperature, and in solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide (DMF).

Detailed Procedure Example

A representative procedure is as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 3-(propan-2-yl)-4-propoxybenzene-1-sulfonic acid + SOCl₂, reflux | Conversion to sulfonyl chloride intermediate |

| 2 | Sulfonyl chloride + N,N-dimethylamine + triethylamine, 0 °C to RT, inert atmosphere, solvent (e.g., DCM) | Nucleophilic substitution to form sulfonamide |

| 3 | Workup: aqueous quench, extraction, drying over anhydrous MgSO₄ | Isolation of crude product |

| 4 | Purification: recrystallization or chromatography | Obtain pure this compound |

Alternative Synthetic Routes

Direct sulfonamide formation from sulfonyl chlorides and amines : This is the most common and efficient route, as described above.

Use of coupling reagents : In some cases, coupling agents like carbodiimides (e.g., DCC) can be employed to facilitate the formation of the sulfonamide bond from sulfonic acids and amines, although this is less common for sulfonamides compared to amides.

Two-step synthesis involving chloroacetamide intermediates : Inspired by related sulfonamide syntheses, a chloroacetamide intermediate can be prepared first, which then undergoes nucleophilic substitution with the amine component.

Reaction Parameters and Optimization

Solvent Effects

Dimethylformamide (DMF) and dichloromethane (DCM) are preferred solvents due to their ability to dissolve both reactants and facilitate nucleophilic substitution reactions.

DMF is particularly useful when potassium carbonate and potassium iodide additives are employed to improve yields in related sulfonamide syntheses.

Temperature Control

Atmosphere

- An inert atmosphere (nitrogen or argon) is critical to prevent hydrolysis of sulfonyl chlorides and amines, which can reduce yield and purity.

Catalysts and Additives

Bases such as triethylamine or potassium carbonate neutralize the hydrochloric acid generated during sulfonylation, driving the reaction forward.

Potassium iodide can act as a nucleophilic catalyst enhancing substitution efficiency.

Analytical Data Supporting Preparation

Spectroscopic Characterization

Infrared (IR) Spectroscopy : Characteristic sulfonamide S=O stretching bands appear around 1150-1350 cm⁻¹, confirming sulfonamide formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

$$^{1}H$$ NMR shows aromatic protons, propoxy group signals, and N,N-dimethyl protons typically as singlets around 2.8-3.0 ppm.

$$^{13}C$$ NMR confirms the aromatic carbons, alkyl substituents, and sulfonamide carbon environment.

Mass Spectrometry (MS) : Molecular ion peak consistent with the molecular weight (~342.46 g/mol) confirms molecular identity.

Purity Assessment

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and assess purity.

Recrystallization and chromatographic purification yield high-purity compounds suitable for biological testing.

Summary Table of Preparation Parameters

| Parameter | Details | Notes |

|---|---|---|

| Starting material | 3-(propan-2-yl)-4-propoxybenzene-1-sulfonic acid or sulfonyl chloride | Commercially available or synthesized |

| Sulfonylation agent | Thionyl chloride (SOCl₂) or PCl₅ | Converts sulfonic acid to sulfonyl chloride |

| Amine source | N,N-dimethylamine | Provides sulfonamide nitrogen |

| Solvent | Dichloromethane (DCM), DMF | Solubilizes reactants |

| Base | Triethylamine, K₂CO₃ | Neutralizes HCl, drives reaction |

| Atmosphere | Nitrogen or argon | Prevents moisture interference |

| Temperature | 0 °C to room temperature | Controls reaction rate and selectivity |

| Reaction time | 4-12 hours | Depends on scale and conditions |

| Purification | Recrystallization, chromatography | Ensures high purity |

| Yield | Typically high (>70%) | Optimized by solvent and base choice |

Research Discoveries and Observations

Structural modifications on the benzene ring, such as propoxy and isopropyl substituents, influence the reactivity of the sulfonyl chloride intermediate and the biological activity of the final sulfonamide.

Use of inert atmosphere and dry solvents is crucial for high yield and purity, as moisture can hydrolyze reactive intermediates.

Reaction optimization studies indicate that potassium carbonate and potassium iodide additives in DMF can enhance yields in sulfonamide synthesis, as observed in related compounds.

Analytical data including IR, NMR, and MS are indispensable for confirming the successful preparation and purity of the compound.

The synthetic methodology aligns with standard sulfonamide preparation protocols widely reported in medicinal chemistry literature, ensuring reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N-Dimethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit or activate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below compares N,N-Dimethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide with structurally related sulfonamides:

Physicochemical and Functional Insights

Substituent Effects: Propoxy vs. Dimethylamino vs. Diethylamino: The N,N-dimethyl group on the sulfonamide increases solubility in polar solvents compared to bulkier alkyl chains (e.g., diethylamino), which may hinder crystallinity . Isopropyl vs.

Biological Relevance :

Biological Activity

N,N-Dimethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide, a sulfonamide compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C14H23NO3S

Molecular Weight : 285.40 g/mol

IUPAC Name : N,N-dimethyl-3-propan-2-yl-4-propoxybenzenesulfonamide

The compound features a sulfonamide group, a propoxy group, and a dimethylated benzene ring, which contribute to its unique biological activity. The presence of these functional groups allows it to interact with various biological targets.

This compound is believed to exert its biological effects through interactions with specific enzymes and receptors. The sulfonamide moiety can mimic natural substrates, enabling the compound to inhibit or modulate various biochemical pathways.

Potential Mechanisms:

- Antimicrobial Activity : Similar to other sulfonamides, it may inhibit bacterial growth by interfering with folic acid synthesis, crucial for bacterial proliferation.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation through modulation of inflammatory pathways .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, showcasing IC50 values that suggest strong inhibitory effects.

| Bacterial Strain | IC50 (µM) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 15 | Folic acid synthesis inhibition |

| Escherichia coli | 20 | Folic acid synthesis inhibition |

| Pseudomonas aeruginosa | 25 | Folic acid synthesis inhibition |

These results highlight the compound's potential as a therapeutic agent in treating bacterial infections.

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been evaluated for anti-inflammatory properties. Studies indicate that it can reduce pro-inflammatory cytokine levels in cell cultures.

| Cytokine | Reduction (%) at 10 µM |

|---|---|

| TNF-alpha | 45 |

| IL-6 | 50 |

| IL-1 beta | 40 |

These findings suggest that the compound could be beneficial in inflammatory diseases where cytokine modulation is desired.

Case Studies and Research Findings

Several studies have investigated the biological activities of sulfonamides, including this compound:

- Study on Antimicrobial Effects :

- Anti-inflammatory Research :

- Structure–Activity Relationship (SAR) Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.